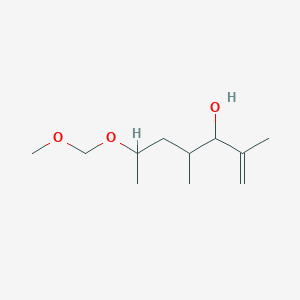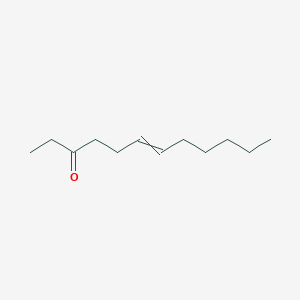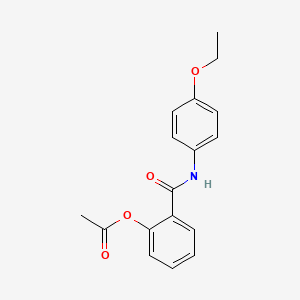
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- is an organic compound with the molecular formula C25H28O3 It is a derivative of benzamide, characterized by the presence of an acetyloxy group and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- typically involves the acylation of benzamide derivatives. One common method includes the reaction of 2-hydroxybenzamide with acetic anhydride in the presence of a base such as pyridine. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, lacking the acetyloxy and ethoxyphenyl groups.
2-Hydroxybenzamide: A precursor in the synthesis of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)-.
4-Ethoxybenzamide: A related compound with similar structural features.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- is unique due to the presence of both acetyloxy and ethoxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111752-56-8 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
[2-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-14-10-8-13(9-11-14)18-17(20)15-6-4-5-7-16(15)22-12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
Clave InChI |
DIACOYQUAUWNQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


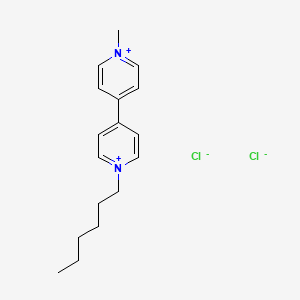
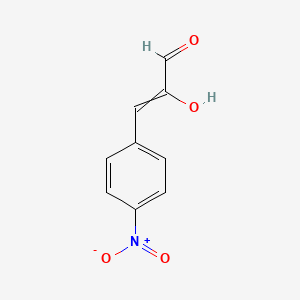
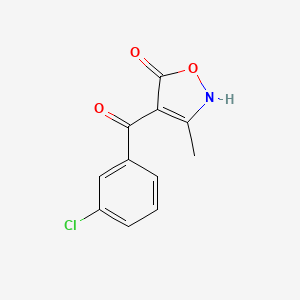
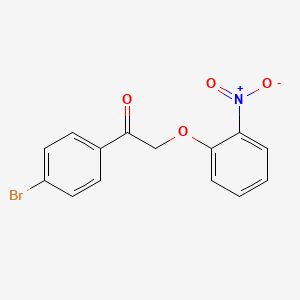

![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
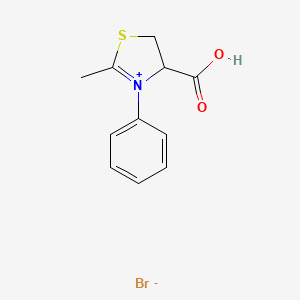
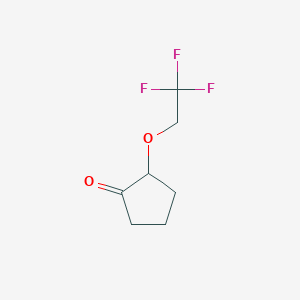

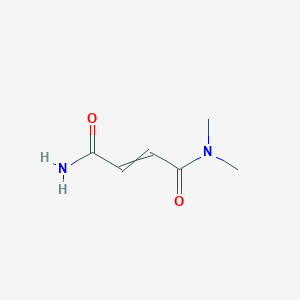
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
